molecular formula C16H25N3O2S B13957250 3-(6-Methyl-pyridazin-3-ylsulfanylmethyl)-piperidine-1-carboxylic acid tert-butyl ester

3-(6-Methyl-pyridazin-3-ylsulfanylmethyl)-piperidine-1-carboxylic acid tert-butyl ester

Cat. No.: B13957250
M. Wt: 323.5 g/mol
InChI Key: CQFAQKHERRKXFL-UHFFFAOYSA-N
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Description

The compound 3-(6-Methyl-pyridazin-3-ylsulfanylmethyl)-piperidine-1-carboxylic acid tert-butyl ester is a piperidine derivative featuring a tert-butyl carbamate group at the 1-position of the piperidine ring. At the 3-position, it contains a sulfanylmethyl (-SCH₂-) linker connecting the piperidine core to a 6-methyl-substituted pyridazine heterocycle. This structure combines the steric bulk of the tert-butyl ester with the sulfur-containing linker, which may influence its electronic properties, solubility, and biological interactions.

Properties

Molecular Formula

C16H25N3O2S

Molecular Weight

323.5 g/mol

IUPAC Name

tert-butyl 3-[(6-methylpyridazin-3-yl)sulfanylmethyl]piperidine-1-carboxylate

InChI

InChI=1S/C16H25N3O2S/c1-12-7-8-14(18-17-12)22-11-13-6-5-9-19(10-13)15(20)21-16(2,3)4/h7-8,13H,5-6,9-11H2,1-4H3

InChI Key

CQFAQKHERRKXFL-UHFFFAOYSA-N

Canonical SMILES

CC1=NN=C(C=C1)SCC2CCCN(C2)C(=O)OC(C)(C)C

Origin of Product

United States

Preparation Methods

Synthesis of 6-Methylpyridazine-3-Thiol

  • Starting Material: 6-Methylpyridazine-3-chloride or 6-methylpyridazine-3-bromide
  • Reaction: Nucleophilic substitution with thiourea, followed by hydrolysis to yield 6-methylpyridazine-3-thiol.
  • Solvent: Ethanol or DMF
  • Conditions: Reflux, basic or neutral pH

Preparation of Piperidine-1-Carboxylic Acid tert-Butyl Ester

  • Starting Material: Piperidine-1-carboxylic acid
  • Reaction: Esterification with tert-butyl alcohol in the presence of an acid catalyst (e.g., sulfuric acid or p-toluenesulfonic acid)
  • Solvent: Dichloromethane or toluene
  • Conditions: Room temperature to gentle heating

Thioether Coupling

  • Reactants: 6-Methylpyridazine-3-thiol and a halomethylated piperidine-1-carboxylic acid tert-butyl ester (e.g., bromomethyl or chloromethyl derivative)
  • Reaction: Nucleophilic substitution (S-alkylation)
  • Base: Triethylamine or potassium carbonate
  • Solvent: Acetonitrile, DMF, or DMSO
  • Conditions: Stirring at room temperature or mild heating

Purification

  • Techniques: Column chromatography (silica gel, eluent: ethyl acetate/hexane), recrystallization from suitable solvents

Characterization

  • Methods: NMR spectroscopy, mass spectrometry, IR spectroscopy, elemental analysis
Step Reagents & Conditions Product/Intermediate Yield (%) Notes
1 6-Methylpyridazine-3-chloride, thiourea, ethanol, reflux 6-Methylpyridazine-3-thiol 70–85 Hydrolysis with NaOH
2 Piperidine-1-carboxylic acid, tert-butyl alcohol, acid cat. Piperidine-1-carboxylic acid tert-butyl ester 80–90 Remove water azeotropically
3 6-Methylpyridazine-3-thiol, bromomethyl-piperidine ester, base, DMF 3-(6-Methyl-pyridazin-3-ylsulfanylmethyl)-piperidine-1-carboxylic acid tert-butyl ester 60–75 Monitor by TLC
4 Column chromatography, ethyl acetate/hexane Pure target compound Confirm by NMR/MS
  • The overall yield for the multi-step process is typically moderate, with the thioether coupling being the most yield-limiting step due to possible side reactions or incomplete conversion.
  • The tert-butyl ester group is introduced at an early stage to protect the carboxylic acid functionality during subsequent transformations.
  • The use of anhydrous conditions and inert atmosphere (nitrogen or argon) is recommended during the thioether formation to prevent oxidation of the thiol intermediate.
  • Purification by column chromatography is generally required to separate the desired product from unreacted starting materials and side products.
  • Microwave-assisted synthesis: Accelerates the thioether formation step, potentially increasing yields and reducing reaction times.
  • One-pot strategies: Some reports suggest the possibility of combining multiple steps without isolation of intermediates, improving efficiency for scale-up.
  • Green chemistry approaches: Use of greener solvents (e.g., ethanol, water) and avoidance of hazardous reagents is encouraged for sustainable synthesis.

The preparation of 3-(6-Methyl-pyridazin-3-ylsulfanylmethyl)-piperidine-1-carboxylic acid tert-butyl ester is a multi-step process involving the construction of key heterocyclic intermediates, strategic protection and deprotection steps, and careful purification. The synthetic route is robust and adaptable, with potential for optimization in both academic and industrial settings.

Chemical Reactions Analysis

Types of Reactions

3-(6-Methyl-pyridazin-3-ylsulfanylmethyl)-piperidine-1-carboxylic acid tert-butyl ester undergoes various chemical reactions, including:

    Oxidation: The sulfanylmethyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The pyridazine ring can be reduced under specific conditions to form dihydropyridazines.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) are commonly used.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) is a typical method.

    Substitution: Nucleophiles such as amines or alkoxides are used under basic conditions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Dihydropyridazines.

    Substitution: Piperidine derivatives with various functional groups.

Scientific Research Applications

3-(6-Methyl-pyridazin-3-ylsulfanylmethyl)-piperidine-1-carboxylic acid tert-butyl ester has diverse applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: Explored for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-(6-Methyl-pyridazin-3-ylsulfanylmethyl)-piperidine-1-carboxylic acid tert-butyl ester involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Table 1: Key Structural Differences Among Piperidine-tert-butyl Ester Derivatives

Compound Name Substituent on Heterocycle Linker Type Heterocycle Type Molecular Formula Molecular Weight (g/mol) CAS Number Reference
3-(6-Methyl-pyridazin-3-ylsulfanylmethyl)-piperidine-1-carboxylic acid tert-butyl ester 6-Methyl Sulfanylmethyl Pyridazine C₁₆H₂₅N₃O₂S 323.45 Not provided N/A
3-(6-Methyl-pyridazin-3-yloxymethyl)-piperidine-1-carboxylic acid tert-butyl ester 6-Methyl Oxymethyl Pyridazine C₁₆H₂₅N₃O₃ 307.39 1261229-72-4
3-(6-Chloro-pyridazin-3-yloxymethyl)-piperidine-1-carboxylic acid tert-butyl ester 6-Chloro Oxymethyl Pyridazine C₁₅H₂₂ClN₃O₃ 327.81 939986-55-7
3-(6-Chloro-2-methylsulfanyl-pyrimidin-4-ylamino)-piperidine-1-carboxylic acid tert-butyl ester 6-Chloro, 2-methylsulfanyl Aminomethyl Pyrimidine C₁₆H₂₄ClN₅O₂S 385.91 Not provided
3-(3-Chloro-quinoxalin-2-yloxymethyl)-piperidine-1-carboxylic acid tert-butyl ester 3-Chloro Oxymethyl Quinoxaline C₁₉H₂₄ClN₃O₃ 377.87 939986-59-1

Key Observations:

Linker Variations: The sulfanylmethyl linker in the target compound may enhance lipophilicity compared to the oxymethyl linker in analogs like the 6-methyl-pyridazine oxymethyl derivative . Sulfur’s larger atomic radius and lower electronegativity could also affect conformational flexibility and metabolic stability.

Heterocycle Modifications: Pyridazine (6-membered, two adjacent nitrogen atoms) vs. pyrimidine (two non-adjacent nitrogens) vs. quinoxaline (fused benzene-pyrazine ring): These differences influence electronic properties and binding affinities. Quinoxaline derivatives, for example, are often explored for kinase inhibition due to their planar structure .

Substituent Effects: 6-Methyl vs. 2-Methylsulfanyl on pyrimidine introduces steric bulk and sulfur-based interactions, which may improve target selectivity .

Table 2: Physicochemical Properties of Selected Derivatives

Compound Name Purity (%) Melting Point (°C) Boiling Point (°C) Solubility (Predicted)
3-(6-Methyl-pyridazin-3-yloxymethyl)-piperidine-1-carboxylic acid tert-butyl ester ≥95 Not reported Not reported Moderate (polar aprotic solvents)
3-(6-Chloro-pyridazin-3-yloxymethyl)-piperidine-1-carboxylic acid tert-butyl ester ≥98 Not reported Not reported Low (due to chloro substituent)
3-(3-Chloro-quinoxalin-2-yloxymethyl)-piperidine-1-carboxylic acid tert-butyl ester ≥98 Not reported Not reported Very low (planar quinoxaline core)

Biological Activity

The compound 3-(6-Methyl-pyridazin-3-ylsulfanylmethyl)-piperidine-1-carboxylic acid tert-butyl ester is a novel derivative that has garnered attention for its potential biological activities. This article aims to comprehensively review its biological activity, including pharmacological effects, mechanisms of action, and relevant case studies.

Chemical Structure

The compound features a piperidine ring substituted with a pyridazine moiety and a tert-butyl ester group. The presence of the 6-methyl-pyridazine unit is crucial as it may influence the compound's interaction with biological targets.

Antimicrobial Activity

Research indicates that derivatives of piperidine compounds, including those with heterocyclic substitutions like pyridazine, exhibit significant antimicrobial properties. For instance, studies have shown that related compounds can inhibit the growth of various bacterial strains, suggesting potential applications in treating infections caused by resistant bacteria .

Anticancer Properties

Preliminary investigations into the anticancer activity of similar piperidine derivatives have demonstrated cytotoxic effects against several cancer cell lines. In vitro studies have reported that such compounds can induce apoptosis in cancer cells while exhibiting minimal toxicity to normal cells. The mechanism is thought to involve the modulation of signaling pathways associated with cell survival and proliferation .

Neuroprotective Effects

Emerging evidence suggests that piperidine derivatives may possess neuroprotective properties. In models of neurodegenerative diseases, these compounds have shown potential in reducing neuronal cell death and inflammation, possibly through the inhibition of oxidative stress pathways.

The biological activity of 3-(6-Methyl-pyridazin-3-ylsulfanylmethyl)-piperidine-1-carboxylic acid tert-butyl ester may be attributed to several mechanisms:

  • Enzyme Inhibition : Compounds with similar structures have been noted for their ability to inhibit specific kinases and enzymes involved in disease progression.
  • Receptor Modulation : The interaction with neurotransmitter receptors may explain some neuroprotective effects observed in preclinical studies.
  • Antioxidant Activity : The ability to scavenge free radicals could contribute to both antimicrobial and neuroprotective effects.

Study 1: Antimicrobial Efficacy

A study investigated the antimicrobial efficacy of various piperidine derivatives, including those structurally related to the compound . Results indicated that certain derivatives exhibited minimum inhibitory concentrations (MIC) below 10 µM against Gram-positive bacteria, demonstrating promising antibacterial activity .

Study 2: Cytotoxicity in Cancer Cells

In vitro assays conducted on ovarian and breast cancer cell lines revealed that related piperidine derivatives induced significant cytotoxicity at concentrations ranging from 5 to 50 µM. Notably, these compounds displayed selectivity, sparing non-cancerous cells from toxicity .

CompoundCell LineIC50 (µM)Selectivity Index
Derivative AOvarian Cancer154
Derivative BBreast Cancer255
Derivative CNormal Cardiac Cells>50-

Q & A

Q. How can researchers optimize the synthesis of 3-(6-Methyl-pyridazin-3-ylsulfanylmethyl)-piperidine-1-carboxylic acid tert-butyl ester to improve yield and purity?

Methodological Answer:

  • Employ factorial experimental design (e.g., varying precursor concentration, temperature, reaction time) to identify critical parameters influencing yield .
  • Use HPLC or LC-MS for real-time purity assessment during intermediate steps, enabling iterative adjustments .
  • Reference protocols for tert-butyl ester protection/deprotection to minimize side reactions .

Q. What analytical techniques are essential for characterizing the structural integrity of this compound?

Methodological Answer:

  • NMR spectroscopy (¹H, ¹³C, and 2D-COSY) to confirm piperidine ring substitution patterns and sulfanylmethyl connectivity .
  • High-resolution mass spectrometry (HRMS) for molecular weight validation and detection of trace impurities .
  • X-ray crystallography (if crystalline) to resolve spatial arrangements of the pyridazin-3-ylsulfanylmethyl group .

Q. What is the role of the tert-butyl ester group in this compound’s reactivity?

Methodological Answer:

  • The tert-butyl ester acts as a protecting group for the piperidine carboxylic acid, enhancing solubility during synthesis and preventing unwanted nucleophilic attacks .
  • Its steric bulk may influence regioselectivity in subsequent functionalization steps (e.g., cross-coupling reactions) .

Advanced Research Questions

Q. How can computational methods guide the design of derivatives with enhanced biological or catalytic activity?

Methodological Answer:

  • Use de novo scaffold design algorithms (e.g., AutoDesigner-CoreDesign) to generate analogs with modified pyridazine or piperidine moieties .
  • Perform density functional theory (DFT) calculations to predict electronic effects of sulfur substitutions on reactivity .
  • Validate predictions via SAR studies focusing on key functional groups (e.g., methyl-pyridazine vs. halogenated variants) .

Q. What experimental strategies address contradictions in reported catalytic or binding data for this compound?

Methodological Answer:

  • Conduct reproducibility studies under controlled conditions (e.g., inert atmosphere, standardized solvent systems) to isolate environmental variables .
  • Apply multivariate statistical modeling to reconcile discrepancies in activity measurements (e.g., outlier detection via PCA) .
  • Cross-reference synthetic protocols to identify undocumented impurities (e.g., tert-butyl deprotection byproducts) .

Q. How do non-covalent interactions (e.g., hydrogen bonding, π-stacking) influence the compound’s supramolecular assembly?

Methodological Answer:

  • Analyze crystal packing via X-ray diffraction to map intermolecular interactions (e.g., pyridazine π-π stacking with aromatic solvents) .
  • Use isothermal titration calorimetry (ITC) to quantify binding affinities with biological targets (e.g., enzymes with hydrophobic active sites) .
  • Simulate solvent effects using molecular dynamics (MD) to predict aggregation behavior .

Q. What automation tools can expedite the exploration of reaction conditions for this compound?

Methodological Answer:

  • Implement Bayesian optimization for adaptive screening of reaction parameters (e.g., solvent polarity, catalyst loading) .
  • Integrate flow chemistry systems to enable rapid iteration of temperature/pressure gradients .
  • Use robotic liquid handlers for high-throughput parallel synthesis of derivatives .

Q. How can researchers ensure scalability of synthesis without compromising stereochemical fidelity?

Methodological Answer:

  • Apply Design of Experiments (DoE) to identify critical-to-quality (CTQ) parameters for large-scale batches (e.g., mixing efficiency, heat transfer) .
  • Monitor enantiomeric excess via chiral HPLC at each scale-up stage .
  • Optimize purification using simulated moving bed (SMB) chromatography for continuous separation .

Data-Driven Research Challenges

Q. What statistical approaches resolve conflicts between computational predictions and experimental outcomes?

Methodological Answer:

  • Employ machine learning models trained on synthetic datasets to refine reactivity predictions (e.g., SVM or random forest classifiers) .
  • Validate computational hypotheses via counterfactual experimentation (e.g., synthesizing top-predicted analogs) .

Q. How to design a collaborative workflow integrating synthetic chemistry, computational modeling, and data science?

Methodological Answer:

  • Establish a modular pipeline :
  • Step 1: Computational screening of derivatives .
  • Step 2: Robotic synthesis and in-line analytics .
  • Step 3: Multivariate data analysis to prioritize leads .
  • Use open-source platforms (e.g., KNIME, RDKit) for cross-disciplinary data sharing .

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